molecular formula C10H9N3O3S B12866950 Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate

Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B12866950
M. Wt: 251.26 g/mol
InChI Key: GTJNPAYGRADCIP-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a heterocyclic compound that combines the structural features of pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate typically involves the condensation of a pyrazole derivative with a thiophene derivative. One common method includes the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is unique due to its combination of pyrazole and thiophene rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9N3O3S

Molecular Weight

251.26 g/mol

IUPAC Name

methyl 2-(1H-pyrazole-5-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C10H9N3O3S/c1-16-10(15)6-3-5-17-9(6)12-8(14)7-2-4-11-13-7/h2-5H,1H3,(H,11,13)(H,12,14)

InChI Key

GTJNPAYGRADCIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=NN2

Origin of Product

United States

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